

Application Notes and Protocols for Orantinib (SU6668) Stock Solution Preparation with DMSO

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Compound of Interest

Compound Name: Orantinib

Cat. No.: B1310771

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Introduction

Orantinib, also known as SU6668 or TSU-68, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.^{[1][2][3]} It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFR β), and fibroblast growth factor receptor 1 (FGFR1).^{[4][5]} By competitively inhibiting ATP binding to the kinase domains of these receptors, **Orantinib** effectively blocks downstream signaling pathways that are critical for angiogenesis and tumor cell proliferation.^{[3][6]} Additionally, **Orantinib** has been shown to inhibit the stem cell factor receptor (c-kit) and Aurora kinases B and C.^{[1][7][8]} These characteristics make **Orantinib** a valuable tool in cancer research and drug development.

This document provides detailed protocols for the preparation, storage, and application of **Orantinib** stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Orantinib Properties and Solubility

Proper handling and dissolution of **Orantinib** are crucial for obtaining reliable and reproducible experimental results. The following table summarizes the key physical and chemical properties of **Orantinib**.

Property	Value	Reference
Synonyms	SU6668, TSU-68, NSC 702827	[7][9]
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₃	[9][10]
Molecular Weight	310.35 g/mol	[6][10]
Appearance	Orange to red solid	[3]
Solubility in Water	Insoluble	[6]
Solubility in Ethanol	Insoluble	[6]

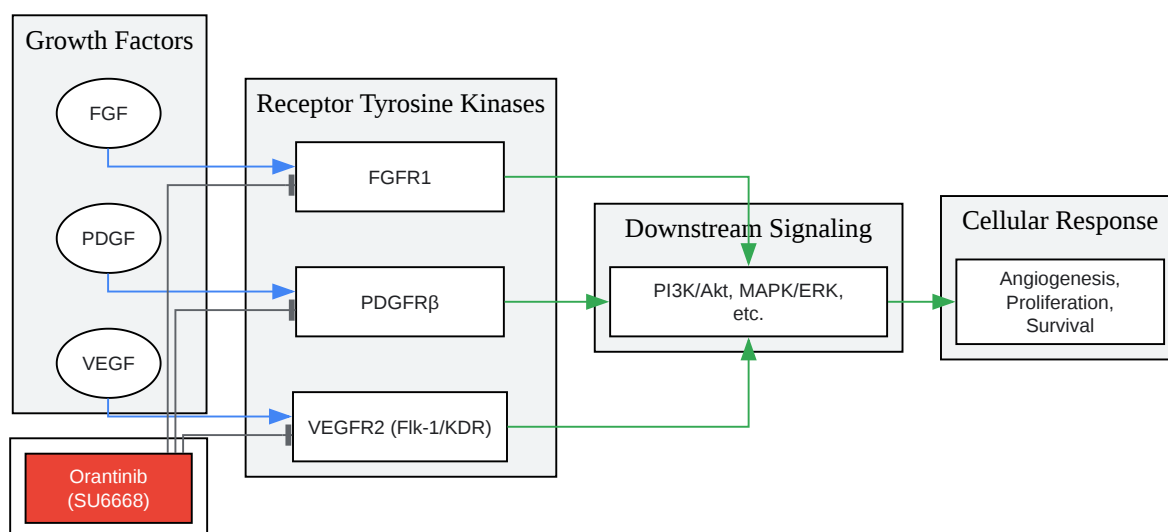
Orantinib Solubility in DMSO

The solubility of **Orantinib** in DMSO can vary based on the purity of the compound and the quality of the DMSO. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO, as moisture can significantly reduce solubility.[4][6] Ultrasonication may be required to achieve complete dissolution at higher concentrations.[4][10]

Reported Solubility in DMSO	Molar Concentration (approx.)	Notes	Reference
2.5 mg/mL	8.05 mM	[7]	
10 mg/mL	32.22 mM	[3]	
50 mg/mL	161.11 mM	Requires ultrasonication.	[10]
62 mg/mL	199.77 mM	Use fresh DMSO.	[6]
100 mg/mL	322.22 mM	Requires ultrasonication. Hygroscopic DMSO can impact solubility.	[4]

Mechanism of Action: Signaling Pathway Inhibition

Orantinib exerts its anti-angiogenic and anti-tumor effects by inhibiting the autophosphorylation of key receptor tyrosine kinases. This blockade prevents the activation of downstream signaling cascades involved in cell survival, proliferation, and migration.



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Caption: **Orantinib** inhibits key receptor tyrosine kinases.

Experimental Protocols

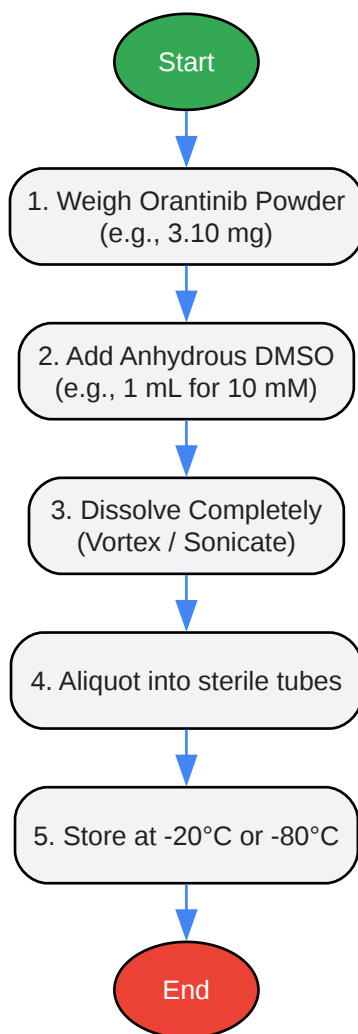
Preparation of a 10 mM Orantinib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.

Materials:

- **Orantinib** (SU6668) powder (MW: 310.35 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)

Workflow for Stock Solution Preparation:



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Caption: Workflow for preparing **Orantinib** stock solution.

Procedure:

- Pre-handling: Before opening, gently tap the vial of **Orantinib** powder to ensure all the contents are at the bottom.[\[11\]](#)
- Weighing: Accurately weigh the desired amount of **Orantinib** powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.10 mg of **Orantinib**.
 - Calculation:
 - $\text{Volume (L)} \times \text{Concentration (mol/L)} = \text{Moles}$
 - $0.001 \text{ L} \times 0.01 \text{ mol/L} = 0.0001 \text{ mol}$
 - $\text{Moles} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - $0.0001 \text{ mol} \times 310.35 \text{ g/mol} = 0.00310 \text{ g} = 3.10 \text{ mg}$
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **Orantinib** powder. For 3.10 mg of **Orantinib**, add 1 mL of DMSO to achieve a 10 mM concentration.
- Mixing: Tightly cap the vial and vortex thoroughly until the powder is fully dissolved. If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[\[10\]](#) The solution should be clear and orange to red in color.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile, light-protected microcentrifuge tubes.[\[11\]](#)
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[10\]](#)[\[12\]](#) When stored as a powder at -20°C , **Orantinib** is stable for at least 2-3 years.[\[3\]](#)[\[10\]](#)

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution must be further diluted in culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.^[11]

Example: Preparing a 10 μ M working solution from a 10 mM stock:

- Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to perform serial dilutions. For example, first dilute the 10 mM stock 1:100 in culture medium to create a 100 μ M intermediate solution.
 - Add 2 μ L of the 10 mM stock solution to 198 μ L of culture medium.
- Final Dilution: Dilute the intermediate solution to the final concentration. To achieve a 10 μ M final concentration, perform a 1:10 dilution of the 100 μ M intermediate solution.
 - Add 100 μ L of the 100 μ M intermediate solution to 900 μ L of culture medium.
- Control: Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as the **Orantinib**-treated samples.^[13]

Application Examples and Inhibitory Concentrations

Orantinib has been utilized in a variety of preclinical models. The table below provides a summary of its inhibitory activity against different kinases and in cellular assays.

Target / Assay	IC ₅₀ / K _i	Cell Line / System	Notes	Reference
PDGFRβ	K _i = 8 nM	Cell-free assay	Autophosphorylation	[4][6]
FGFR1	K _i = 1.2 μM	Cell-free assay	Trans-phosphorylation	[4][10]
VEGFR2 (Flk-1/KDR)	K _i = 2.1 μM	Cell-free assay	Trans-phosphorylation	[4][10]
c-kit	IC ₅₀ = 0.1 - 1 μM	MO7E cells	Autophosphorylation	[4][6]
VEGF-driven Mitogenesis	IC ₅₀ = 0.34 μM	HUVECs	Proliferation assay	[4][6]
FGF-driven Mitogenesis	IC ₅₀ = 9.6 μM	HUVECs	Proliferation assay	[4][6]
SCF-induced Proliferation	IC ₅₀ = 0.29 μM	MO7E cells	Proliferation assay	[6][8]

Note: IC₅₀ and K_i values can vary between different experimental setups.

Safety Precautions

- **Orantinib** is intended for research use only.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
- Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of substances through the skin.
- Consult the Safety Data Sheet (SDS) for comprehensive safety information.

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